(+)-delta-Selinene

Catalog No.
S645839
CAS No.
28624-28-4
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-delta-Selinene

CAS Number

28624-28-4

Product Name

(+)-delta-Selinene

IUPAC Name

(8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11H,5-9H2,1-4H3/t15-/m1/s1

InChI Key

VEGYMPQCXPVQJY-OAHLLOKOSA-N

SMILES

CC1=C2C=C(CCC2(CCC1)C)C(C)C

Canonical SMILES

CC1=C2C=C(CCC2(CCC1)C)C(C)C

Isomeric SMILES

CC1=C2C=C(CC[C@]2(CCC1)C)C(C)C

(+)-delta-Selinene is a naturally occurring sesquiterpene with the molecular formula C15H24C_{15}H_{24} and a molecular weight of approximately 204.35 g/mol. It is classified under the selinene group, which consists of several isomeric compounds sharing the same molecular formula but differing in structure and properties. This compound is notable for its presence in various plant species, including Citrus reticulata and Silphium perfoliatum, where it contributes to the characteristic aroma of essential oils extracted from these plants .

The chemical structure of (+)-delta-Selinene includes a bicyclic framework, which is typical of many sesquiterpenes, and it exhibits specific stereochemical configurations that distinguish it from its isomers such as alpha-selinene and beta-selinene . The compound is primarily synthesized in plants through the action of the enzyme (+)-delta-Selinene synthase, which catalyzes the cyclization of farnesyl diphosphate to produce this compound as part of the terpenoid biosynthetic pathway .

, which can be categorized as follows:

  • Oxidation: This process can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives. For example, oxidation can convert (+)-delta-Selinene into various alcohols or ketones.
  • Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced sesquiterpene derivatives. This transformation alters the functional groups present in the molecule, potentially enhancing its biological activity.
  • Substitution: Halogenation reactions (e.g., chlorination or bromination) can introduce halogen atoms into the molecule, resulting in halogenated derivatives that may exhibit different properties compared to the parent compound.

The synthesis of (+)-delta-Selinene can be achieved through several methods:

  • Natural Extraction: The most common method involves extracting essential oils from plants known to contain this compound. For example, oils from celery seeds and carrot seeds are rich sources. The extraction process typically includes steam distillation followed by fractional distillation to isolate (+)-delta-Selinene .
  • Enzymatic Synthesis: The enzyme (+)-delta-Selinene synthase catalyzes the cyclization of farnesyl diphosphate to produce (+)-delta-Selinene. This biosynthetic route is significant as it highlights the natural processes plants utilize to generate this compound .
  • Chemical Synthesis: Laboratory synthesis may also be conducted through

(+)-delta-Selinene has several applications across various fields:

  • Flavoring and Fragrance Industry: Due to its distinctive aroma, (+)-delta-Selinene is utilized in perfumery and food flavoring applications. Its unique scent profile makes it desirable for enhancing product formulations .
  • Pharmaceuticals: The biological activities associated with (+)-delta-Selinene suggest potential applications in drug development, particularly for antimicrobial and anti-inflammatory agents .
  • Agriculture: Given its antimicrobial properties, there is interest in exploring (+)-delta-Selinene as a natural pesticide or fungicide in agricultural practices .

Research on interaction studies involving (+)-delta-Selinene primarily focuses on its synergistic effects with other compounds. For instance:

  • Synergistic Antimicrobial Effects: Studies have indicated that when combined with other essential oils or compounds, (+)-delta-Selinene may enhance antimicrobial efficacy against specific pathogens. This suggests potential for developing more effective natural antimicrobial formulations .
  • Metabolic Interactions: Investigations into how (+)-delta-Selinene interacts with metabolic pathways in both plants and animals could provide insights into its broader biological roles and benefits .

(+)-delta-Selinene can be compared with other related sesquiterpenes such as:

Compound NameMolecular FormulaKey Characteristics
Alpha-selineneC15H24Commonly found in celery seed oil; known for its distinct aroma.
Beta-selineneC15H24Present in various essential oils; has different biological activities compared to alpha-selinene.
Gamma-selineneC15H24Less common; exhibits unique chemical properties distinct from alpha and beta forms.

Uniqueness

The uniqueness of (+)-delta-Selinene lies in its specific stereochemistry and unique aroma profile compared to its isomers. Its distinct biological activities further differentiate it from other sesquiterpenes, making it an important subject of study in both natural product chemistry and pharmacology .

XLogP3

4.3

Wikipedia

(+)-delta-selinene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2024-04-14

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